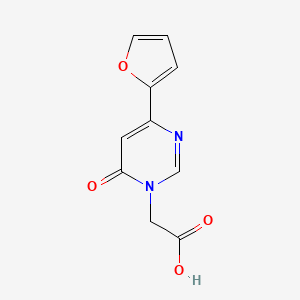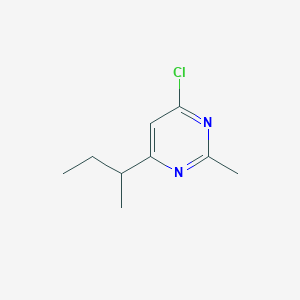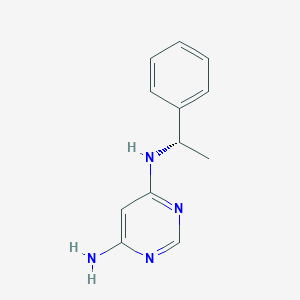
4-Chloro-6-(4-(2-méthoxyéthyl)pipérazin-1-yl)pyrimidine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis involved N-alkylation of 4- (4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate .Molecular Structure Analysis
The empirical formula of a similar compound, 1- (2-Pyrimidyl)piperazine, is C8H12N4. Its molecular weight is 164.21 .Chemical Reactions Analysis
In the synthesis of related compounds, a stirred solution of the precursor and K2CO3 in CHCl3 was treated with propargyl bromide at room temperature and heated to reflux for 5 hours under an N2 atmosphere .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 1- (2-Pyrimidyl)piperazine, include a refractive index of n20/D 1.587, a boiling point of 277 °C, and a density of 1.158 g/mL at 25 °C .Applications De Recherche Scientifique
Antagoniste du récepteur α2-adrénergique
Ce composé agit comme un antagoniste du récepteur α2-adrénergique, ce qui est important dans la modulation de la neurotransmission et la régulation de divers processus physiologiques . Cette action antagoniste peut être explorée pour des applications thérapeutiques dans des conditions où l'inhibition des récepteurs α2-adrénergiques peut être bénéfique, comme dans le traitement de l'hypertension ou de certains types de douleur.
Agoniste partiel du récepteur 5-HT1A
En tant qu'agoniste partiel du récepteur 5-HT1A, ce composé a des applications potentielles dans les troubles psychiatriques et neurologiques . Le récepteur 5-HT1A est impliqué dans la régulation de l'humeur, de l'anxiété et de la cognition, ce qui fait de ce composé un candidat pour le développement de nouveaux médicaments anxiolytiques ou antidépresseurs.
Agent neuroprotecteur
Des dérivés de pyrimidinylpipérazine ont été étudiés pour leurs propriétés neuroprotectrices . Ce composé pourrait être étudié pour sa capacité à protéger les cellules neuronales contre les dommages ou la mort dans divers troubles neurologiques, tels que la maladie d'Alzheimer, la maladie de Parkinson ou les accidents vasculaires cérébraux.
Activité anticancéreuse
Les dérivés de pyrimidinylpipérazine, y compris ce composé, ont montré une activité anticancéreuse dans la recherche scientifique . Ils peuvent être utilisés pour développer de nouveaux agents chimiothérapeutiques qui ciblent des voies spécifiques impliquées dans la prolifération et la survie des cellules cancéreuses.
Applications antimicrobiennes et antifongiques
Le composé a démontré des activités antimicrobiennes et antifongiques, qui peuvent être exploitées pour créer de nouveaux antibiotiques ou médicaments antifongiques . Ceci est particulièrement important à l'ère de la résistance croissante aux antibiotiques.
Activité anti-inflammatoire
Des études récentes ont indiqué que les dérivés de pyrimidinylpipérazine peuvent présenter des effets anti-inflammatoires . Ce composé pourrait être utilisé pour développer de nouveaux médicaments anti-inflammatoires qui pourraient être plus efficaces ou avoir moins d'effets secondaires que les médicaments actuels.
Propriétés antivirales et antioxydantes
Le composé a également été associé à des propriétés antivirales et antioxydantes . Ces applications sont cruciales dans le développement de traitements pour les infections virales et dans la lutte contre le stress oxydatif, qui est impliqué dans de nombreuses maladies chroniques.
Réactif de dérivatisation en chimie analytique
En chimie analytique, ce composé peut servir de réactif de dérivatisation pour les groupes carboxyles sur les peptides lors de l'analyse spectrophotométrique . Cette application est précieuse dans le domaine de la protéomique et de la découverte de médicaments.
Mécanisme D'action
Target of Action
Pyrimidine derivatives have been known to exhibit a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects .
Mode of Action
It’s worth noting that pyrimidine derivatives often interact with their targets through a variety of mechanisms, depending on the specific biological activity they exhibit .
Biochemical Pathways
Pyrimidine derivatives have been shown to impact a variety of biochemical pathways, often related to their antiviral, anticancer, antioxidant, and antimicrobial activities .
Result of Action
Pyrimidine derivatives are known to have a wide range of biological activities, which can result in various molecular and cellular effects .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
4-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit protein kinases, which are crucial for regulating cell growth, differentiation, and metabolism . The compound’s interaction with these enzymes can lead to the modulation of signaling pathways, thereby affecting cellular functions.
Cellular Effects
The effects of 4-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyrimidine on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can induce apoptosis in tumor cells, thereby exhibiting potential anticancer properties . Additionally, it has been observed to reduce the expression of endoplasmic reticulum chaperones and apoptosis markers in neuronal cells, suggesting its neuroprotective effects .
Molecular Mechanism
At the molecular level, 4-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyrimidine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit the NF-kB inflammatory pathway, which plays a crucial role in immune response and inflammation . This inhibition can result in reduced production of pro-inflammatory cytokines, thereby exhibiting anti-inflammatory properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyrimidine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it maintains its stability under specific conditions, allowing for prolonged activity in in vitro and in vivo experiments
Dosage Effects in Animal Models
The effects of 4-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyrimidine vary with different dosages in animal models. At lower doses, it has been observed to exhibit therapeutic effects, such as neuroprotection and anti-inflammation . At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
4-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyrimidine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s effects on metabolic flux and metabolite levels are crucial for understanding its pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of 4-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyrimidine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . Understanding these mechanisms is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 4-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyrimidine plays a crucial role in its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These factors can influence its function and efficacy in various cellular processes .
Propriétés
IUPAC Name |
4-chloro-6-[4-(2-methoxyethyl)piperazin-1-yl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4O/c1-17-7-6-15-2-4-16(5-3-15)11-8-10(12)13-9-14-11/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRPQWHHNKXPRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCN(CC1)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















